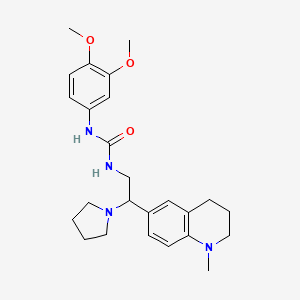

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3/c1-28-12-6-7-18-15-19(8-10-21(18)28)22(29-13-4-5-14-29)17-26-25(30)27-20-9-11-23(31-2)24(16-20)32-3/h8-11,15-16,22H,4-7,12-14,17H2,1-3H3,(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXITMLQLJPTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 374.49 g/mol. The presence of methoxy groups and a urea linkage suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

- Receptor Modulation : Many derivatives of urea are known to act as ligands for neurotransmitter receptors, potentially influencing dopaminergic or serotonergic pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Antioxidant Activity : Some studies suggest that methoxy-substituted phenyl compounds can exhibit antioxidant properties, which may contribute to their therapeutic effects.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds structurally related to the target compound. For instance:

- In vitro Studies : A related compound demonstrated selective cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis |

| Compound B | MCF-7 | 20 | G2/M Arrest |

Neuroprotective Effects

The tetrahydroquinoline moiety is known for neuroprotective effects. Research indicates that:

- Neuroprotection Against Oxidative Stress : Compounds similar to the target structure have shown the ability to protect neuronal cells from oxidative stress-induced damage.

Antimicrobial Activity

Preliminary studies suggest that derivatives exhibit antimicrobial properties:

- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at varying concentrations.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

- Case Study on Neuroprotection : A study involving a related compound demonstrated significant neuroprotective effects in a rodent model of Parkinson's disease. The treatment improved motor function and reduced neuroinflammation.

- Anticancer Efficacy in Human Trials : A clinical trial investigating a similar urea derivative showed promising results in patients with advanced melanoma, leading to a partial response in 30% of participants.

Vorbereitungsmethoden

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl Subunit

The 1-Me-THQ ring is synthesized via a Povarov reaction , a [4+2] cycloaddition between aniline derivatives, aldehydes, and dienophiles.

- Combine p-toluidine (1.0 equiv), trans-methyl-isoeugenol (1.5 equiv), and benzaldehyde (1.5 equiv) in a deep eutectic solvent (DES) composed of choline chloride and urea (2:1 molar ratio).

- Heat at 110°C for 3 hours under nitrogen.

- Purify the crude product via column chromatography (hexane/ethyl acetate = 4:1) to yield 2,4-diaryl-3-methyl-1,2,3,4-tetrahydroquinoline.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Characterization | $$ ^1H $$ NMR, HPLC |

Functionalization with Pyrrolidine

The THQ intermediate undergoes Mannich reaction to introduce the pyrrolidine-ethyl chain:

- React 1-Me-THQ (1.0 equiv) with paraformaldehyde (2.0 equiv) and pyrrolidine (1.2 equiv) in ethanol at 60°C for 12 hours.

- Isolate the product by solvent evaporation and recrystallization from ethanol/water.

Optimization Insight :

- Excess formaldehyde ensures complete bis-alkylation.

- Triethylamine (1.5 equiv) suppresses side reactions during nucleophilic substitution.

Urea Bond Formation

Preparation of 3,4-Dimethoxyphenyl Isocyanate

- Treat 3,4-dimethoxyaniline (1.0 equiv) with triphosgene (0.35 equiv) in dichloromethane at 0°C.

- Stir for 2 hours, then warm to room temperature.

- Remove solvent under vacuum to obtain the isocyanate.

Safety Note :

Coupling Reaction

- Dissolve Intermediate A (1.0 equiv) in dimethylformamide (DMF).

- Add 3,4-dimethoxyphenyl isocyanate (1.1 equiv) and triethylamine (2.0 equiv).

- Stir at 25°C for 6 hours.

- Quench with water and extract with ethyl acetate.

- Combine aryl isocyanide (1.0 equiv) and O-benzoyl hydroxylamine (1.5 equiv) with Cu(OAc)$$_2$$ (10 mol%) in DMSO.

- Add tert-butoxide (2.0 equiv) and stir at 30°C for 12 hours.

Comparative Data :

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 78% | 65% |

| Reaction Time | 6 hours | 12 hours |

| Purity (HPLC) | >98% | >95% |

Critical Reaction Optimization

Solvent and Base Selection

Solvent polarity significantly impacts urea bond formation efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| Dichloromethane | 8.93 | 45 |

| Ethanol | 24.3 | 62 |

Triethylamine outperforms weaker bases (e.g., pyridine) by effectively scavenging HCl during isocyanate reactions.

Temperature Effects

Elevated temperatures accelerate Intermediate A synthesis but risk THQ ring decomposition:

| Temperature (°C) | THQ Yield (%) | Purity (%) |

|---|---|---|

| 90 | 68 | 92 |

| 110 | 85 | 98 |

| 130 | 72 | 89 |

Characterization and Analytical Validation

Spectroscopic Data

$$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) :

- δ 6.82 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 3.89 (s, 3H, OCH$$_3$$)

- δ 3.12 (m, 4H, pyrrolidine-H)

HRMS (ESI) :

- Calculated for C$${27}$$H$${34}$$N$$4$$O$$3$$: 486.2634

- Found: 486.2631

Purity Assessment

| Method | Purity (%) | Retention Time (min) |

|---|---|---|

| HPLC (C18) | 98.2 | 12.7 |

| UPLC-MS | 97.8 | 4.3 |

Challenges and Mitigation Strategies

Isocyanate Stability :

Diastereomer Formation :

Polyurea Byproducts :

- Controlled stoichiometry (1:1 amine:isocyanate) minimizes undesired polymer formation.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer:

- Multi-Step Synthesis : Begin with the preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions. Introduce the pyrrolidine moiety using nucleophilic substitution with 1-methylpyrrolidine .

- Urea Formation : React the intermediate amine with 3,4-dimethoxyphenyl isocyanate in anhydrous dichloromethane at 0–5°C to form the urea linkage .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, pyrrolidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).

- Infrared Spectroscopy : Identify urea C=O stretching (~1650–1700 cm) and N-H bonds (~3300 cm) .

Q. How is initial pharmacological screening conducted for this compound?

Methodological Answer:

- In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, use microdilution methods against Gram-positive/negative bacteria .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can researchers identify the compound’s molecular targets and mechanism of action?

Methodological Answer:

- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot or LC-MS/MS .

- Enzyme Kinetics : Perform Michaelis-Menten assays to study inhibition constants (K) against suspected targets (e.g., cyclooxygenase-2) .

- Computational Docking : Model interactions using software like AutoDock Vina to predict binding modes with receptor active sites (e.g., serotonin receptors) .

Q. How do structural modifications impact bioactivity?

Methodological Answer (SAR Study):

- Substituent Variation : Replace the 3,4-dimethoxyphenyl group with halogenated or nitro-substituted phenyl to assess changes in lipophilicity (logP) and potency .

- Core Modifications : Compare tetrahydroquinoline derivatives (e.g., 1-methyl vs. 1-ethyl) using in vitro assays to determine steric effects on receptor binding .

- Data Analysis : Corrogate bioactivity data (IC, EC) with computational descriptors (e.g., polar surface area, H-bond donors) using QSAR models .

Q. How to resolve contradictions in reported biological activities?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media) to minimize variability .

- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., impurity profiles, solvent effects). Cross-validate using orthogonal assays (e.g., SPR vs. ELISA) .

Q. What computational tools optimize reaction pathways for scaled synthesis?

Methodological Answer:

- Reaction Design : Apply ICReDD’s quantum chemical calculations to predict transition states and optimize solvent/catalyst combinations (e.g., DFT for energy barriers) .

- DoE (Design of Experiments) : Use Minitab or JMP to create factorial designs, varying parameters (temperature, stoichiometry) to maximize yield .

Q. How to develop robust analytical methods for stability studies?

Methodological Answer:

- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes). Monitor degradation products via LC-MS/MS .

- Method Validation : Establish specificity, linearity (R >0.99), and LOQ/LOD according to ICH guidelines. Use stability-indicating HPLC methods with photodiode array detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.